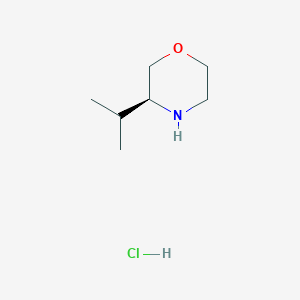

(S)-3-Isopropylmorpholine hcl

Description

Contextualizing (S)-3-Isopropylmorpholine HCl within Modern Organic Synthesis

In modern organic synthesis, the development of novel molecules with specific functions and properties is paramount. Heterocyclic compounds are a cornerstone of this endeavor, with morpholine (B109124) being a frequently utilized scaffold in medicinal chemistry and a privileged structural component of bioactive molecules. researchgate.net The morpholine ring system is found in numerous pharmaceuticals and agrochemicals. rsc.org (S)-3-Isopropylmorpholine HCl serves as a valuable building block, providing a chiral morpholine core that can be incorporated into more complex molecular architectures. Its utility stems from the inherent reactivity of the secondary amine and the stereochemical information embedded in the chiral center at the C-3 position, substituted with an isopropyl group. The hydrochloride salt form ensures that the compound is typically a stable, crystalline solid, which is easier to handle, store, and dispense accurately compared to the free base, which may be a liquid or oil. chemshuttle.comchemshuttle.com

Significance of Chiral Morpholine Scaffolds in Stereoselective Transformations

The synthesis of morpholines is a subject of significant study due to their pharmacological importance. researchgate.net Methodologies aimed at the efficient and stereoselective formation of carbon-substituted piperazine (B1678402) and morpholine compounds are of high utility. nih.gov The development of catalytic enantioselective procedures for the construction of morpholines is an active area of research, highlighting the demand for compounds like (S)-3-isopropylmorpholine. rsc.orgrsc.org The ability to introduce substituents on the carbon atoms of the morpholine ring can lead to greater target selectivity in drug design. nih.gov

Overview of Current Research Trajectories for (S)-3-Isopropylmorpholine HCl

Current research involving (S)-3-isopropylmorpholine and related chiral morpholine structures is diverse. One major trajectory involves their use as key intermediates in the synthesis of complex, biologically active molecules. The inherent chirality of (S)-3-isopropylmorpholine makes it an attractive starting material for the synthesis of enantiomerically pure compounds.

Another significant area of research is in the field of polymer chemistry. While direct research on the polymerization of (S)-3-isopropylmorpholine HCl is not widely documented, the closely related monomer, 3-(S)-isopropylmorpholine-2,5-dione, has been utilized in enzyme-catalyzed ring-opening polymerizations. sci-hub.boxuliege.beresearchgate.net These polymerizations can be used to create biodegradable poly(ester amide)s, which have potential applications in drug delivery systems and tissue engineering. upc.edu The incorporation of the isopropylmorpholine unit can improve the physicochemical properties of the resulting polymers. uliege.be

Furthermore, research into novel synthetic methodologies continues to expand the toolkit for creating substituted morpholines. nih.govnih.gov These methods provide pathways to a wider variety of chiral morpholine derivatives, which can then be evaluated for their potential in various applications, from medicinal chemistry to materials science. The development of new ring systems through the fusion of morpholine scaffolds with other heterocyclic structures is also being explored to expand chemical diversity and discover unique biological activities. nih.gov

Physicochemical Properties of 3-Isopropylmorpholine

| Property | Value | Source |

| Molecular Formula | C7H15NO | chemshuttle.comnih.govchemicalbook.com |

| Molecular Weight | 129.20 g/mol | chemshuttle.comnih.govchemicalbook.com |

| IUPAC Name | 3-propan-2-ylmorpholine | nih.gov |

| CAS Number | 927802-40-2 | nih.govchemicalbook.com |

| Boiling Point | 175.2±15.0 °C (Predicted) | chemicalbook.com |

| Density | 0.887±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 8.91±0.40 (Predicted) | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXNDMRPNTHNP-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218595-15-4 | |

| Record name | (3S)-3-(propan-2-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Isopropylmorpholine Hcl and Its Stereoisomers

Stereoselective Synthesis Approaches to (S)-3-Isopropylmorpholine HCl

Stereoselective synthesis is paramount for producing a single enantiomer like (S)-3-Isopropylmorpholine HCl. These methods are designed to favor the formation of one stereoisomer over others. General strategies often involve either the cyclization of an already chiral precursor or the asymmetric transformation of a prochiral substrate to create the chiral center during the formation of the morpholine (B109124) ring.

Asymmetric synthesis aims to create chiral compounds from achiral or prochiral starting materials. A notable strategy for synthesizing 3-substituted morpholines is through a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This approach utilizes an ether-containing aminoalkyne substrate which first undergoes a titanium-catalyzed hydroamination to form a cyclic imine. acs.org This intermediate is then reduced using a Noyori-type catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee). acs.org

Another powerful method is the asymmetric hydrogenation of unsaturated morpholine precursors. rsc.orgnih.govrsc.org While much of the research has focused on 2-substituted morpholines, the principles are applicable to 3-substituted variants. nih.govrsc.org For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has achieved quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.orgnih.govrsc.org

Organocatalysis also presents a viable, metal-free alternative. A three-step, one-pot procedure for the enantioselective synthesis of N-protected morpholines with chiral groups at the C2 position has been developed, which can be adapted for other positions. nih.gov This method avoids reliance on the chiral pool and allows access to either enantiomer by selecting the appropriate (R)- or (S)-organocatalyst. nih.gov

Enantioselective preparations can be broadly categorized into two approaches: using starting materials from the "chiral pool" or employing chiral catalysts.

Chiral Pool Synthesis: The chiral pool refers to readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates. For instance, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine or 1,2-propanediol. thieme-connect.com This strategy embeds the desired stereochemistry from the start. thieme-connect.com Similarly, enantiopure amino alcohols and amino acids are common starting points, though this can limit the structural diversity of the final products. nih.gov

Chiral Catalysis: This is a more flexible approach where a small amount of a chiral catalyst generates a large quantity of a chiral product.

Transition-Metal Catalysis: As mentioned, ruthenium and rhodium catalysts are highly effective for asymmetric hydrogenations. acs.orgajchem-b.com Mechanistic insights suggest that for the Ru-catalyzed reduction of cyclic imines, hydrogen-bonding interactions between an oxygen atom in the substrate's backbone and the catalyst's ligand are crucial for achieving high enantioselectivity. acs.orgorganic-chemistry.org

Organocatalysis: Chiral Brønsted acids have been used for the enantioselective synthesis of morpholinones, which are precursors to morpholines. researchgate.net One-pot processes involving quinine-derived organocatalysts have been developed for the stereoselective epoxidation of intermediates, leading to chiral morpholin-2-ones. thieme-connect.com

Table 1: Comparison of Catalytic Strategies for Chiral Morpholine Synthesis

| Catalytic Strategy | Catalyst Type | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ruthenium (e.g., Noyori-Ikariya catalyst) | Tandem reaction with hydroamination; relies on H-bonding for selectivity. acs.orgorganic-chemistry.org | >95% acs.org |

| Asymmetric Hydrogenation | Rhodium (e.g., SKP–Rh complex) | Effective for unsaturated morpholine precursors; large bite angle ligand. nih.govrsc.org | Up to 99% nih.govrsc.org |

| Organocatalysis | Quinine-derived urea (B33335) | Multi-step, one-pot sequence; stereoselective epoxidation is key. researchgate.net | Up to 99% researchgate.net |

| Lewis Acid Catalysis | Copper(I) | Three-component synthesis from amino alcohols, aldehydes, and diazo compounds. nih.gov | Modest diastereoselectivity initially. nih.gov |

When a molecule has more than one stereocenter, diastereoselective reactions are needed to control the relative configuration of these centers. Several methods have been developed for the diastereoselective synthesis of substituted morpholines.

One effective one-pot method involves a sequential palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an iron(III)-catalyzed heterocyclization. acs.orgorganic-chemistry.org This strategy allows for the synthesis of various di- and tri-substituted morpholines with good to excellent yields and diastereoselectivities. acs.orgorganic-chemistry.org

Another approach utilizes the addition of Grignard reagents to N-sulfinyl imines derived from α-amino aldehydes. This two-step process can achieve high levels of diastereocontrol in the formation of 3-substituted morpholine derivatives. sorbonne-universite.fr The stereoselectivity in some palladium-catalyzed methods is dictated by the substrate itself. sorbonne-universite.fr

Precursor Chemistry and Stereocontrol in Morpholine Ring Formation

The choice of precursors is fundamental to the success of any synthetic route. wikipedia.org In the context of (S)-3-Isopropylmorpholine, precursors are the starting molecules that are assembled into the final compound. berkeley.edu The reactivity and structure of these precursors directly influence the stereochemical outcome of the reaction. mit.edu

For the tandem hydroamination/asymmetric transfer hydrogenation route, the key precursor is an ether-containing aminoalkyne. acs.org The stereocontrol is achieved in the second step, where the chiral ruthenium catalyst differentiates between the two faces of the intermediate cyclic imine. This differentiation is proposed to arise from a stabilizing hydrogen bond between the ether oxygen of the substrate and the N-H group of the catalyst's Ts-DPEN ligand, which locks the substrate into a specific conformation for hydrogenation. acs.org

In methods starting from the chiral pool, such as those using enantiopure amino alcohols, the stereocenter is already present in the precursor. nih.govthieme-connect.com The subsequent cyclization reactions must be designed to proceed without racemizing this existing chiral center. For example, SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure, is a highly regio- and stereoselective strategy that preserves the initial stereochemistry. researchgate.net

Optimization of Reaction Conditions for High Enantiomeric Purity and Yield

Achieving both high yield and high enantiomeric purity often requires meticulous optimization of reaction conditions, including the solvent, temperature, catalyst loading, and stoichiometry. nih.gov

Solvent: The choice of solvent can significantly impact stereoselectivity. In the diastereoselective synthesis of 3-substituted morpholines using Grignard reagents, switching the solvent in which the Grignard was prepared from THF to diethyl ether (Et2O) increased the diastereomeric ratio from 90:10 to >95:5. sorbonne-universite.fr

Temperature: Lowering the reaction temperature can often enhance enantioselectivity. In one study, reducing the temperature of a reaction from room temperature to 3°C increased the enantiomeric excess (ee) of the product from 11% to 35%. nih.gov

Catalyst Loading: The amount of catalyst can be optimized to balance reaction time and cost without sacrificing performance. For the asymmetric hydrogenation of dehydromorpholines, it was found that decreasing the rhodium catalyst loading from 1 mol% to 0.2 mol% did not significantly impact the yield or enantioselectivity, provided the reaction time and temperature were increased. nih.govrsc.org

Table 2: Example of Reaction Optimization for Morpholine Synthesis

| Entry | Parameter Changed | Catalyst | Solvent | Yield | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |

| 1 | Base Solvent (Grignard) | - | THF | - | 90:10 dr | sorbonne-universite.fr |

| 2 | Base Solvent (Grignard) | - | Et₂O | - | >95:5 dr | sorbonne-universite.fr |

| 3 | Catalyst Loading | SKP-Rh complex | DCM | 97% | 92% ee | nih.govrsc.org |

| 4 | Catalyst Loading | SKP-Rh complex | DCM | 97% | 92% ee | nih.govrsc.org |

| 5 | Temperature | Copper Catalyst | Dichloromethane (B109758) | 67% | 11% ee | nih.gov |

| 6 | Temperature | Copper Catalyst | Dichloromethane | 89% | 35% ee | nih.gov |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic protocol from a small laboratory scale to a larger preparative or industrial scale introduces new challenges. The goal is to maintain the yield and purity achieved in the lab while ensuring the process is safe, cost-effective, and practical.

Asymmetric hydrogenation has proven to be a scalable method. ajchem-b.com The hydrogenation of a 2-substituted dehydromorpholine using a rhodium catalyst was successfully performed on a gram scale, delivering the product in 97% yield and 92% ee, demonstrating the method's potential for larger-scale applications. nih.govrsc.orgresearchgate.net

A key consideration for scale-up is the purification method. Processes that rely heavily on column chromatography can become cumbersome and expensive on a larger scale. Synthetic routes where intermediates or the final product can be purified by simple washings or crystallization are more amenable to scale-up. nih.gov For example, a stereoselective route to certain complex molecules was deemed readily scalable because several steps employed simple washings for purification. nih.gov The development of continuous processes, potentially integrating membrane filtration with crystallization, also offers a promising avenue for the efficient, large-scale resolution of chiral compounds. strath.ac.uk

Advanced Spectroscopic Characterization of S 3 Isopropylmorpholine Hcl for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. emerypharma.com For (S)-3-Isopropylmorpholine HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular skeleton and its stereochemistry. The hydrochloride salt form means the morpholine (B109124) nitrogen is protonated, which significantly influences the chemical shifts of adjacent nuclei. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. irisotope.comresearchgate.net The presence of the chiral center at C3 and the chair conformation of the morpholine ring result in a complex spectrum where chemically similar protons can become magnetically non-equivalent.

The expected ¹H and ¹³C NMR chemical shifts for (S)-3-Isopropylmorpholine HCl, referenced in a typical solvent like DMSO-d₆, are detailed below. The protonation of the nitrogen atom leads to a downfield shift for protons on adjacent carbons (H2, H5) compared to the free base.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3-Isopropylmorpholine HCl Interactive data table. Click on headers to sort.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| 2 | -CH₂- | Ha: ~3.95, Hb: ~3.20 | ~64.5 | Protons are diastereotopic. |

| 3 | -CH- | ~3.10 | ~60.0 | Methine proton. |

| 4 (NH₂⁺) | -NH₂⁺- | ~9.50 (broad) | N/A | Broad signal due to exchange and quadrupole effects. |

| 5 | -CH₂- | Ha: ~3.70, Hb: ~3.00 | ~44.0 | Protons are diastereotopic and adjacent to N⁺. |

| 6 | -CH₂- | Ha: ~4.10, Hb: ~3.50 | ~65.0 | Protons are diastereotopic and adjacent to O. |

| 7 | -CH- | ~2.20 | ~30.5 | Isopropyl methine. |

While 1D NMR suggests a structure, 2D NMR experiments are required for definitive proof of atomic connectivity and spatial relationships. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For (S)-3-Isopropylmorpholine HCl, COSY would show correlations between the isopropyl methine proton (H7) and the two methyl groups (H8, H9). It would also reveal the coupling network within the morpholine ring, connecting H2 to H3, H5 to H6, and so on, helping to trace the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. emerypharma.com This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals. For example, the proton signal at ~3.10 ppm would show a cross-peak with the carbon signal at ~60.0 ppm, confirming both as C3/H3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework. researchgate.net Key correlations would include:

Correlations from the isopropyl methyl protons (H8, H9) to both the isopropyl methine carbon (C7) and the morpholine ring carbon (C3).

Correlations from the H2 protons to C3 and C6 (through the oxygen atom), confirming the morpholine ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is critical for determining the stereochemistry and preferred conformation. It would be used to establish the orientation of the isopropyl group relative to the morpholine ring. For a chair conformation, a NOESY spectrum would show whether the isopropyl group is in an axial or equatorial position by revealing its proximity to either axial or equatorial protons on the ring.

Vibrational Spectroscopy for Conformational Studies and Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman provide a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. nih.gov They are complementary methods; FTIR is sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the compound and provides confirmation of its functional groups. For the hydrochloride salt, a prominent feature is the broad absorption from the N⁺-H stretches.

Table 2: Key FTIR Vibrational Bands for (S)-3-Isopropylmorpholine HCl Interactive data table. Click on headers to sort.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3200-2700 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Very broad and strong absorption, characteristic of an amine salt. |

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong, sharp peaks from the isopropyl and morpholine methylene (B1212753) groups. |

| 1470-1450 | C-H Bend | CH₂ and CH₃ Scissoring | Medium intensity peaks. |

| 1150-1050 | C-O-C Stretch | Ether | A very strong and characteristic absorption for the morpholine ether linkage. researchgate.net |

Raman spectroscopy involves scattering laser light off a molecule. The resulting spectrum shows vibrational modes that involve a change in polarizability. sfu.ca It is particularly useful for observing the carbon backbone and symmetric vibrations that are often weak in the FTIR spectrum.

Table 3: Predicted Raman Shifts for (S)-3-Isopropylmorpholine HCl Interactive data table. Click on headers to sort.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Very strong signals, especially for symmetric stretches. |

| 1470-1440 | C-H Bend | CH₂ and CH₃ Deformation | Strong to medium intensity. |

| 1150-1050 | C-O-C Symmetric Stretch | Ether | Complements the FTIR signal. |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. measurlabs.commdpi.com This allows for the confident determination of the molecular formula. The technique also provides structural information through the analysis of fragmentation patterns. nih.gov

For (S)-3-Isopropylmorpholine HCl, analysis would be performed on the free base or its protonated cation, C₇H₁₆NO⁺. The measured exact mass would be compared to the theoretical mass to confirm the elemental formula.

Table 4: HRMS Data for (S)-3-Isopropylmorpholine Interactive data table. Click on headers to sort.

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Free Base (M) | C₇H₁₅NO | 129.1154 |

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and fragmenting it to observe daughter ions. The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentations for C₇H₁₆NO⁺ would include:

Loss of the isopropyl group: A neutral loss of 42.0469 Da (C₃H₆) via McLafferty rearrangement or loss of a 43.0547 Da (C₃H₇•) radical, leading to a significant peak corresponding to the remaining morpholine structure.

Ring cleavage: Cleavage of the morpholine ring, leading to characteristic fragments that help confirm the ring's composition and structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise coordinates of each atom, allowing for the definitive establishment of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Crucially, for a chiral molecule like (S)-3-Isopropylmorpholine HCl, X-ray crystallography can directly determine its absolute stereochemistry, a critical aspect for its biological and chemical properties.

While a specific crystal structure for (S)-3-Isopropylmorpholine HCl is not publicly available, the principles of its analysis can be understood through the crystallographic studies of related morpholine derivatives. jyu.fimdpi.com The process would involve growing a suitable single crystal of (S)-3-Isopropylmorpholine HCl, which is then exposed to a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, and the intensities of these reflections are meticulously measured. This diffraction pattern is mathematically deconstructed to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.

The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion. researchgate.net When using an X-ray source of an appropriate wavelength, the scattering from the atoms, particularly heavier ones, exhibits a phase shift that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. researchgate.net By carefully analyzing the intensity differences between Friedel pairs (reflections that are mirror images of each other), the true, absolute three-dimensional structure of the (S)-enantiomer can be unequivocally assigned.

The wealth of data obtained from a single-crystal X-ray diffraction experiment is summarized in a crystallographic information file (CIF). Key parameters that would be determined for (S)-3-Isopropylmorpholine HCl are illustrated in the hypothetical data table below.

| Parameter | Significance |

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). For example, 1,2-dimorpholinoethane (B162056) crystallizes in the monoclinic system. jyu.fimdpi.com |

| Space Group | Defines the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. The space group for 1,2-dimorpholinoethane is P21/n. jyu.fimdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell, which is the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell, which define the precise position of every atom in the molecule. |

| Bond Lengths (Å) | The distances between bonded atoms, providing insight into bond orders and strengths. |

| Bond Angles (°) | The angles formed by three connected atoms, defining the geometry around each atom. |

| Torsion Angles (°) | The dihedral angles that describe the conformation around a chemical bond, such as the puckering of the morpholine ring and the orientation of the isopropyl substituent. |

| Flack Parameter | A value close to zero for the correct enantiomer, confirming the assignment of the absolute stereochemistry. researchgate.net |

Computational Chemistry and Quantum Mechanical Investigations of S 3 Isopropylmorpholine Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and geometry of molecules like (S)-3-Isopropylmorpholine HCl. researchgate.netpku.edu.cn DFT calculations focus on the electron density as the fundamental variable, rather than the complex many-electron wavefunction. pku.edu.cn By employing various functionals, such as B3LYP, and basis sets, like 6-311G(d,p), researchers can perform geometry optimizations to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

A DFT study of (S)-3-Isopropylmorpholine HCl would yield crucial information about its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. Furthermore, DFT provides a wealth of information about the electronic properties of the molecule. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Other quantum chemical descriptors that can be derived from DFT calculations include electronegativity, chemical potential, hardness, and softness, all of which provide a deeper understanding of the molecule's reactivity and stability. researchgate.net The electrostatic potential surface, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites of nucleophilic and electrophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters of (S)-3-Isopropylmorpholine HCl from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| C-O | 1.43 Å | |

| C-C (isopropyl) | 1.54 Å | |

| Bond Angle | C-N-C | 112° |

| C-O-C | 110° | |

| Dihedral Angle | H-N-C-H | 60° |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of the most stable molecular structure, (S)-3-Isopropylmorpholine HCl is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of molecules by simulating their motion over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For (S)-3-Isopropylmorpholine HCl, an MD simulation would typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The simulation would reveal the different chair and boat conformations of the morpholine (B109124) ring and the rotational freedom of the isopropyl group. By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformational states and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule might interact with its environment, such as a binding site on a protein. The flexibility of the molecule, as quantified by parameters like the root-mean-square fluctuation (RMSF) of atomic positions, can also be determined from MD simulations. mdpi.com

Table 2: Hypothetical Relative Conformational Energies of (S)-3-Isopropylmorpholine HCl from Molecular Dynamics Simulations

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair (equatorial isopropyl) | 0.0 |

| 2 | Chair (axial isopropyl) | 2.5 |

| 3 | Twist-Boat | 5.8 |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic parameters of (S)-3-Isopropylmorpholine HCl. cityu.edu.hkchemcompute.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. Theoretical IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, and C-O stretches. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be compared with experimental data to aid in the structural elucidation of the molecule. frontiersin.org

Table 3: Hypothetical Predicted Spectroscopic Data for (S)-3-Isopropylmorpholine HCl

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(N-H) stretch | 3250 cm⁻¹ |

| ν(C-O) stretch | 1100 cm⁻¹ | |

| ¹³C NMR | Chemical Shift (CH-isopropyl) | 65 ppm |

| ¹H NMR | Chemical Shift (CH-isopropyl) | 3.1 ppm |

In Silico Modeling for Chiral Recognition and Intermolecular Interactions

The chirality of (S)-3-Isopropylmorpholine HCl is a defining feature that governs its interactions with other chiral molecules, a process known as chiral recognition. researchgate.netmdpi.com In silico modeling provides a powerful platform to investigate the mechanisms of chiral recognition at the molecular level. nih.gov

A common approach is to use molecular docking simulations to study the interaction of the (S)-enantiomer with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. mdpi.com These simulations can predict the preferred binding orientation and calculate the binding affinity. The "three-point interaction model" is a fundamental concept in chiral recognition, which posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and the analyte. researchgate.netnih.gov Computational models can identify these key interactions, which can be a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and steric hindrance. chemsoc.org.cn

By comparing the simulated binding of both the (S) and (R) enantiomers to a chiral receptor, researchers can gain insights into the origins of enantioselectivity. ethz.ch These studies are not only fundamental for understanding biological processes, which are inherently chiral, but also for designing effective methods for enantiomeric separation.

Theoretical Studies of Reaction Mechanisms and Transition States Involving (S)-3-Isopropylmorpholine HCl

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation of (S)-3-Isopropylmorpholine HCl and its subsequent reactions. libretexts.orgmckgroup.org By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. creative-quantum.eu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. researchgate.net

For instance, the synthesis of (S)-3-Isopropylmorpholine HCl could involve the hydrochlorination of a precursor alkene. beilstein-journals.org Theoretical studies could model the step-by-step process of this reaction, including the protonation of the double bond to form a carbocation intermediate and the subsequent attack by the chloride ion. libretexts.org By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. nih.gov

Furthermore, theoretical studies can investigate the reactivity of (S)-3-Isopropylmorpholine HCl itself. For example, the N-H bond can participate in acid-base reactions, and the lone pairs on the nitrogen and oxygen atoms make it a potential nucleophile. libretexts.org Computational models can predict the most likely sites of reaction and the energy barriers associated with these transformations.

Applications of S 3 Isopropylmorpholine Hcl in Asymmetric Synthesis and Chiral Catalysis

Role as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is typically removed. For (S)-3-Isopropylmorpholine HCl, its potential utility in this role would be of significant interest.

Inducing Stereoselectivity in Carbon-Carbon Bond-Forming Reactions

No specific studies detailing the use of (S)-3-Isopropylmorpholine HCl to control the stereochemical outcome of carbon-carbon bond-forming reactions, such as aldol (B89426) additions or alkylations, were found. Data on diastereomeric ratios or enantiomeric excesses achieved through its use are not available in the public domain.

Directing Enantioselectivity in Functional Group Interconversions

Similarly, there is a lack of documented evidence for the application of (S)-3-Isopropylmorpholine HCl in directing the enantioselectivity of functional group interconversions, for instance, in asymmetric reductions or oxidations.

Design and Development of Chiral Ligands Derived from (S)-3-Isopropylmorpholine

Chiral ligands are crucial components of catalysts used in asymmetric synthesis. The modification of a chiral scaffold like (S)-3-Isopropylmorpholine to create novel ligands is a common strategy in catalyst development.

Coordination Chemistry of (S)-3-Isopropylmorpholine-based Ligands with Metal Centers

There is no available information on the synthesis of ligands derived from (S)-3-Isopropylmorpholine and their subsequent coordination behavior with various metal centers. Studies on the formation, stability, and structural characteristics of such metal complexes have not been published.

Evaluation of Catalytic Performance in Enantioselective Reactions

Consequently, without the synthesis and characterization of such ligands, there are no reports evaluating their performance in catalytic enantioselective reactions. Key performance indicators such as conversion rates, turnover numbers, and enantioselectivity for specific reactions are absent from the scientific record.

Mechanistic Insights into Reactions Involving S 3 Isopropylmorpholine Hcl

Elucidation of Detailed Reaction Pathways and Intermediates

The most well-documented reaction involving the (S)-3-isopropylmorpholine backbone is the ring-opening polymerization (ROP) of its dione (B5365651) derivative, 3(S)-isopropylmorpholine-2,5-dione. This reaction is a key pathway to forming polydepsipeptides, which are polymers containing both ester and amide linkages. The mechanism of this polymerization provides critical insights into the behavior of the morpholine (B109124) ring system.

The ROP can be initiated by various catalysts, including enzymes and organocatalysts, each following a distinct pathway. uliege.be

Enzyme-Catalyzed Pathway: When using lipase (B570770) enzymes, such as Porcine Pancreatic Lipase (PPPL), the mechanism proceeds via an "activated monomer" pathway. The key step involves the formation of an acyl-enzyme intermediate. The lipase's active site (often a serine residue) acts as a nucleophile, attacking one of the carbonyl groups of the morpholine-2,5-dione (B184730) ring. This ring-opening step creates a covalent intermediate where the monomer is attached to the enzyme. This intermediate then reacts with a nucleophile—such as water, an alcohol initiator, or the hydroxyl end of a growing polymer chain—to elongate the polymer and regenerate the enzyme's active site. uliege.be

Organocatalyzed Pathway: With nucleophilic organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs), the mechanism is similar in that it involves nucleophilic activation of the monomer. acs.org DMAP attacks a carbonyl carbon of the monomer, forming a highly reactive acyl-pyridinium intermediate. This intermediate is then susceptible to attack by an alcohol initiator, which starts the polymer chain. The catalyst is subsequently released and can activate another monomer molecule. This process repeats, leading to chain propagation. In these pathways, the (S)-3-isopropylmorpholine HCl could be used to neutralize the basic catalyst or to control the pH of the reaction medium.

A transient species, or reaction intermediate, is a short-lived molecule that is formed in one step of a reaction and consumed in a subsequent step. libretexts.org In the context of the ROP of the morpholine-dione, the acyl-enzyme and acyl-pyridinium species are key reaction intermediates. uliege.beacs.org

Kinetic Studies and Determination of Rate-Limiting Steps

Rate = k[Monomer]x[Initiator]y[Catalyst]z

Where 'k' is the rate constant and x, y, and z are the reaction orders with respect to the monomer, initiator, and catalyst, respectively.

| Experiment | [Monomer] (mol/L) | [Initiator] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10-4 |

| 2 | 0.2 | 0.1 | 2.4 x 10-4 |

| 3 | 0.1 | 0.2 | 2.4 x 10-4 |

In the enzyme-catalyzed ROP of 3(S)-isopropylmorpholine-2,5-dione, kinetic studies have shown that the conversion of the monomer is influenced by its mole fraction in copolymerization reactions. academie-sciences.fr For many polymerization reactions, the rate-limiting step is the initiation step, which involves the initial ring-opening of the monomer. fiveable.me Once the chain begins to grow, the propagation steps are often faster. However, if the catalyst is not highly active or if there are significant steric hindrances, the propagation step itself can become rate-limiting.

Development of Stereochemical Models for Asymmetric Induction and Chiral Transfer

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. wikipedia.orgspjainsasaram.co.in In reactions involving (S)-3-isopropylmorpholine HCl or its derivatives, the chiral center at the C3 position, bearing an isopropyl group, is the source of this induction. The transfer of this chiral information to the product is a critical aspect of its utility. nih.gov

Several models can be used to rationalize the stereochemical outcome of reactions involving such chiral molecules:

Felkin-Anh Model: This model is often used to predict the stereochemistry of nucleophilic additions to carbonyl groups adjacent to a chiral center. It posits that the largest substituent on the chiral center orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks from the least hindered trajectory, known as the Bürgi-Dunitz angle. egyankosh.ac.in In the context of the ROP of 3(S)-isopropylmorpholine-2,5-dione, the stereochemistry of the initiator's or catalyst's approach would be dictated by the orientation of the isopropyl group, influencing the tacticity of the resulting polymer.

Chiral Transfer in Polymerization: During the ROP of a racemic mixture of a chiral monomer, a chiral catalyst can selectively polymerize one enantiomer, a process known as kinetic resolution. Alternatively, when an optically pure monomer like 3(S)-isopropylmorpholine-2,5-dione is used, its chirality is transferred along the polymer backbone, resulting in a stereoregular polymer. nih.gov This transfer of chirality is crucial for controlling the final properties of the material, such as its crystallinity and degradation behavior. uliege.be The process relies on the consistent stereochemical approach of each new monomer unit to the growing polymer chain, guided by the chirality of the last added unit. d-nb.info

| Monomer | Catalyst | Resulting Polymer Tacticity | Reference Principle |

|---|---|---|---|

| Racemic Monomer | Achiral | Atactic (random stereocenters) | Standard Polymerization |

| Racemic Monomer | Chiral | Isotactic-enriched (kinetic resolution) | Asymmetric Induction |

| (S)-Monomer | Achiral | Isotactic (S,S,S...) | Chiral Transfer |

Investigation of Solvent and Temperature Effects on Reaction Mechanisms

Solvent and temperature are critical parameters that can profoundly influence reaction rates, selectivity, and even the operative mechanism. nih.govresearchgate.net

Solvent Effects: The choice of solvent can alter reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com

Polarity: In reactions involving charged intermediates, such as the acyl-pyridinium species in DMAP-catalyzed ROP, polar solvents can stabilize these intermediates through solvation, potentially increasing the reaction rate. numberanalytics.comlibretexts.org However, highly polar protic solvents (like methanol) could also form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that deactivates them and slows the reaction. libretexts.org For many ROP reactions, polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) offer a good balance, solvating intermediates without strongly inhibiting nucleophiles. acs.org

Viscosity: Higher solvent viscosity can impede the diffusion of reactants, leading to a decrease in the reaction rate. numberanalytics.com

Temperature Effects: Temperature primarily affects the rate of chemical reactions. According to the Arrhenius equation, an increase in temperature generally leads to a higher rate constant and a faster reaction. chemguide.co.uk

Rate and Selectivity: For the ROP of morpholine-diones, increasing the temperature typically accelerates polymerization. researchgate.net However, there is often a trade-off between rate and selectivity. At higher temperatures, the energy difference between the transition states leading to different stereoisomers may become less significant, resulting in lower stereoselectivity.

Side Reactions: Elevated temperatures can also promote side reactions, such as epimerization at the chiral center or intermolecular chain transfer, which can broaden the molecular weight distribution of the polymer and compromise its structural integrity. academie-sciences.fr

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Relative Rate | Stereoselectivity (ee %) |

|---|---|---|---|---|

| Hexane | 1.9 | 25 | Low | Moderate |

| Dichloromethane (DCM) | 8.9 | 25 | High | High |

| Dichloromethane (DCM) | 8.9 | 60 | Very High | Moderate |

| Methanol | 32.6 | 25 | Very Low | High |

Chemical Derivatization Strategies for S 3 Isopropylmorpholine Hcl in Analytical and Synthetic Applications

Derivatization for Enhanced Chromatographic Resolution and Detection

The analysis of chiral compounds like (S)-3-Isopropylmorpholine often requires separation of its enantiomers, which is crucial in pharmaceutical development and quality control. nih.govwikipedia.org Direct separation can be achieved using expensive chiral stationary phases (CSPs) in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chiralpedia.comresearchgate.net An alternative and widely used strategy is the indirect method, which involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties and can be separated on standard, less expensive achiral chromatographic columns. wikipedia.orgjfda-online.com

For (S)-3-Isopropylmorpholine, the secondary amine is the target for such derivatization. Reagents that react with amines to form stable diastereomeric products are employed. For instance, chiral isocyanates can react with the amine to form urea (B33335) derivatives. The use of enantiomerically pure (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate is a well-established method for the resolution of chiral alcohols and can be adapted for amines. aocs.org The resulting diastereomeric ureas exhibit different interactions with the stationary phase, enabling their separation. aocs.org

Beyond resolution, derivatization is also employed to enhance detection sensitivity. (S)-3-Isopropylmorpholine lacks a strong chromophore, making its detection by UV-Vis detectors in HPLC challenging at low concentrations. By reacting it with a derivatizing agent that contains a chromophoric or fluorophoric group, the resulting derivative can be detected with much higher sensitivity. nih.gov Reagents like 4-nitrobenzoyl chloride or dansyl chloride introduce moieties that absorb strongly in the UV or fluoresce, respectively, thereby lowering the limits of detection. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.net Acylation or silylation of the amine group can reduce intermolecular hydrogen bonding, leading to sharper peaks and improved chromatographic performance. researchgate.netjfda-online.com

Table 1: Examples of Derivatizing Agents for Enhanced Chromatographic Analysis of (S)-3-Isopropylmorpholine This table is generated based on established principles of chemical derivatization for chiral amines and may not represent experimentally verified data for (S)-3-Isopropylmorpholine HCl specifically.

| Derivatizing Agent | Purpose | Resulting Derivative | Chromatographic Technique | Principle of Enhancement |

|---|---|---|---|---|

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Chiral Resolution | Diastereomeric Ureas | HPLC (Achiral Phase) | Creates diastereomers with different physical properties, allowing separation. aocs.org |

| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Chiral Resolution & UV Detection | Diastereomeric DNP-amino acid adducts | HPLC (Achiral Phase) | Forms diastereomers and introduces a strong chromophore (dinitrophenyl group) for sensitive UV detection. |

| Dansyl Chloride | Enhanced Detection (Fluorescence) | Dansyl-sulfonamide | HPLC | Introduces a highly fluorescent dansyl group, enabling trace-level detection. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Improved GC Performance | N-silylated morpholine (B109124) | GC | Increases volatility and thermal stability by replacing the active amine proton with a trimethylsilyl (B98337) group. researchgate.net |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Improved GC Performance & ECD Detection | N-trifluoroacetyl derivative | GC | Increases volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD) due to the fluorine atoms. jfda-online.com |

Functionalization for Improved Spectroscopic Characterization (e.g., MS fragmentation)

Mass spectrometry (MS) is a powerful tool for structural elucidation, providing information on molecular weight and fragmentation patterns. mdpi.com The fragmentation of a molecule in a mass spectrometer is highly dependent on its structure. Derivatization can be used to direct the fragmentation pathways, producing more predictable and structurally informative fragment ions. mdpi.com

For (S)-3-Isopropylmorpholine, electron ionization (EI) mass spectrometry would likely show fragmentation initiated by the ionization of the nitrogen lone pair, followed by cleavage of adjacent carbon-carbon bonds (α-cleavage). libretexts.org While this provides some structural information, derivatizing the amine can introduce new fragmentation pathways that confirm or reveal specific structural features.

For example, converting the secondary amine to an amide via acylation (e.g., with acetic anhydride to form the N-acetyl derivative) introduces a carbonyl group. In the mass spectrometer, this derivative would still be susceptible to α-cleavage adjacent to the nitrogen, but it could also undergo fragmentation characteristic of amides. This can lead to the formation of a stable acylium ion or other specific fragments that help confirm the structure. libretexts.org An ideal derivatization procedure not only improves chromatographic behavior but also yields diagnostic ions that aid in structural characterization. mdpi.com This is particularly useful in metabolomics or impurity profiling, where identifying unknown but related structures is essential.

Table 2: Hypothetical MS Fragmentation of Derivatized (S)-3-Isopropylmorpholine This table presents a hypothetical comparison based on general fragmentation principles of amines and amides and is for illustrative purposes.

| Compound | Derivatizing Agent | Key Fragmentation Pathway | Expected Diagnostic Fragment Ions (m/z) | Structural Information Gained |

|---|---|---|---|---|

| (S)-3-Isopropylmorpholine (Free Base, MW: 143.23) | None | α-cleavage at C2-C3 bond | m/z 100 ([M-C3H7]+) | Confirms the presence of the isopropyl group and its location. libretexts.org |

| α-cleavage at C-N bond | m/z 128 ([M-CH3]+) | Characteristic fragmentation of isopropyl groups. | ||

| N-Acetyl-(S)-3-isopropylmorpholine (MW: 185.27) | Acetic Anhydride | α-cleavage at C2-C3 bond | m/z 142 ([M-C3H7]+) | Confirms the presence of the isopropyl group on the derivatized molecule. libretexts.org |

| Cleavage yielding acylium ion | m/z 43 ([CH3CO]+) | Confirms the presence of the N-acetyl group. | ||

| McLafferty-type rearrangement | Variable | Can provide information about the ring structure and substituents. |

Medicinal Chemistry Paradigms: S 3 Isopropylmorpholine Hcl As a Chiral Building Block

Integration of the (S)-3-Isopropylmorpholine Moiety into Privileged Scaffolds

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, serving as versatile templates for the discovery of new bioactive agents. mdpi.com The morpholine (B109124) scaffold itself is considered a privileged structure due to its widespread presence in approved and experimental drugs. nih.govsemanticscholar.org Its utility stems from its favorable properties, including improved aqueous solubility and metabolic stability.

The incorporation of the (S)-3-isopropylmorpholine moiety into known privileged scaffolds can lead to the development of novel drug candidates with enhanced properties. The isopropyl group at the 3-position introduces a lipophilic and sterically defined feature, which can influence binding affinity and selectivity for a specific biological target. The chiral nature of this building block is of paramount importance, as the (S)-enantiomer will exhibit a distinct three-dimensional arrangement compared to its (R)-counterpart, leading to differential interactions with chiral biological macromolecules such as enzymes and receptors.

The synthesis of libraries based on privileged scaffolds decorated with (S)-3-isopropylmorpholine allows for the exploration of chemical space around a validated pharmacophore. For instance, its integration into scaffolds known to target G-protein-coupled receptors (GPCRs) or kinases can yield novel modulators of these important drug target classes.

Table 1: Examples of Privileged Scaffolds and Potential Integration of (S)-3-Isopropylmorpholine

| Privileged Scaffold | Therapeutic Area | Rationale for Integrating (S)-3-Isopropylmorpholine |

| 1,4-Benzodiazepine | CNS Disorders | The isopropyl group can probe hydrophobic pockets in the receptor binding site, while the morpholine ring can improve pharmacokinetic properties. |

| 2-Arylindole | Oncology, Inflammation | The defined stereochemistry can lead to selective interactions with the target protein, potentially improving efficacy and reducing off-target effects. |

| Substituted Purine | Antiviral, Oncology | The morpholine moiety can act as a hydrogen bond acceptor, and the chiral center can provide a specific vector for further chemical modification. |

Stereochemical Impact of the (S)-3-Isopropylmorpholine Unit on Synthetic Drug Candidates

Stereochemistry plays a pivotal role in the biological activity of drug molecules. nih.gov The three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with its biological target. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net

The use of enantiomerically pure building blocks like (S)-3-isopropylmorpholine is a key strategy in modern drug discovery to develop safer and more effective medicines. nih.gov The specific (S)-configuration at the 3-position of the morpholine ring pre-determines a specific spatial orientation of the isopropyl group. This can lead to several advantages:

Enhanced Potency: The (S)-enantiomer may fit more precisely into the binding site of a target protein, leading to stronger and more specific interactions, and thus higher potency.

Improved Selectivity: One enantiomer may bind preferentially to the desired target over other related proteins, reducing the likelihood of off-target effects.

Favorable Pharmacokinetics: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The impact of the stereochemistry of the (S)-3-isopropylmorpholine unit can be systematically evaluated by comparing the biological activity of the (S)- and (R)-enantiomers of a synthetic drug candidate.

Table 2: Hypothetical Comparison of Biological Activity of Enantiomers

| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | In vitro Potency (IC50, nM) |

| Drug Candidate X | (S)-isomer | 15 | 50 |

| Drug Candidate X | (R)-isomer | 350 | >1000 |

| Drug Candidate Y | (S)-isomer | 5 | 12 |

| Drug Candidate Y | (R)-isomer | 80 | 250 |

Structure-Activity Relationship (SAR) Studies of Morpholine-containing Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the effect on its activity, medicinal chemists can design more potent and selective drug candidates.

In the context of bioactive compounds containing the (S)-3-isopropylmorpholine moiety, SAR studies can explore several aspects:

The role of the isopropyl group: Modifications to the isopropyl group (e.g., replacing it with other alkyl or aryl groups) can probe the steric and electronic requirements of the binding pocket.

The significance of the morpholine ring: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding or other non-covalent interactions. SAR studies can elucidate the importance of these interactions.

The influence of the stereocenter: As discussed previously, comparing the activity of the (S)- and (R)-enantiomers is a critical component of the SAR.

The findings from SAR studies can be compiled to build a comprehensive understanding of the pharmacophore, guiding the design of next-generation compounds with optimized properties.

Table 3: Illustrative SAR Data for a Series of (S)-3-Substituted Morpholine Analogs

| Compound ID | R-Group at C-3 | Target Inhibition (%) |

| 1a | Isopropyl (S) | 85 |

| 1b | Isopropyl (R) | 20 |

| 1c | Methyl (S) | 65 |

| 1d | Phenyl (S) | 40 |

| 1e | Hydrogen | 15 |

This data illustrates that the (S)-isopropyl substitution is optimal for activity in this hypothetical series, highlighting the importance of both the size and stereochemistry of the substituent at the 3-position.

Future Directions and Emerging Research Avenues for S 3 Isopropylmorpholine Hcl

Development of Advanced Catalytic Systems for Broader Synthetic Utility

The chiral morpholine (B109124) scaffold is a recognized pharmacophore in medicinal chemistry and a valuable building block in organic synthesis. rsc.orge3s-conferences.orgresearchgate.net The development of advanced catalytic systems utilizing (S)-3-Isopropylmorpholine HCl and its derivatives is a promising area of research. These systems could offer enhanced stereoselectivity and efficiency in a variety of chemical transformations.

Morpholine derivatives have been investigated for their catalytic activity in various reactions. tandfonline.com For instance, morpholine-based organocatalysts have been studied for their efficacy in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.orgnih.gov While some studies suggest that morpholine-enamines can be less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electronic effects of the oxygen atom, strategic substitution on the morpholine ring can enhance catalytic activity. frontiersin.orgnih.gov The isopropyl group at the C-3 position of (S)-3-Isopropylmorpholine HCl could provide the necessary steric hindrance to create a more rigid transition state, potentially leading to higher stereo-induction in asymmetric reactions. nih.gov

Future research could focus on the following areas:

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules. nih.govrsc.orgresearchgate.netsemanticscholar.org Rhodium complexes with chiral phosphine (B1218219) ligands containing morpholine moieties could be developed for the asymmetric hydrogenation of various substrates. nih.govrsc.orgsemanticscholar.orgrsc.org

Organocatalysis: Further exploration of (S)-3-Isopropylmorpholine HCl as a precursor for novel organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. frontiersin.orgnih.gov

Chiral Ligands for Metal-Catalyzed Reactions: The synthesis of novel chiral ligands derived from (S)-3-Isopropylmorpholine HCl for use in a wide range of metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and cycloadditions.

| Research Area | Potential Catalyst Type | Target Reactions | Expected Outcome |

| Asymmetric Catalysis | Metal complexes with (S)-3-Isopropylmorpholine derived ligands | Hydrogenation, Hydrosilylation, Hydroformylation | High enantioselectivity and yield in the synthesis of chiral compounds. |

| Organocatalysis | Proline-mimics or other derivatives of (S)-3-Isopropylmorpholine | Michael Addition, Aldol Reaction, Mannich Reaction | Efficient and stereoselective formation of C-C bonds under mild conditions. |

| Polymerization Catalysis | Coordination complexes incorporating the (S)-3-Isopropylmorpholine scaffold | Ring-Opening Polymerization of lactones and epoxides | Control over polymer stereochemistry and properties. |

Exploration of Novel Applications in Materials Science and Polymer Chemistry

Morpholine and its derivatives show significant promise for applications in materials science and polymer chemistry. e3s-conferences.orgresearchgate.net Their utility as curing agents, stabilizers, and cross-linking agents in polymer production could lead to the development of advanced materials with enhanced thermal and mechanical properties. e3s-conferences.orgresearchgate.net

The incorporation of the chiral (S)-3-Isopropylmorpholine HCl moiety into polymer backbones or as pendant groups could introduce unique properties to the resulting materials. Potential research directions include:

Chiral Polymers: Synthesis of polymers with inherent chirality, which could have applications in chiral separations, asymmetric catalysis, and as optical materials.

Biodegradable Polymers: Morpholine has been identified as a potential building block for biodegradable polymers. hnsincere.com Research into the use of (S)-3-Isopropylmorpholine HCl in the synthesis of biodegradable polyesters or polyamides could lead to more environmentally friendly materials.

Functional Materials: The amine functionality of the morpholine ring can be readily modified to introduce other functional groups, leading to the development of materials with specific properties, such as conductivity, light-emission, or biological activity.

| Application Area | Material Type | Potential Properties and Uses |

| Chiral Separation | Chiral Stationary Phases for Chromatography | Separation of enantiomers in the pharmaceutical and chemical industries. |

| Advanced Coatings | Functionalized Polymers | Corrosion resistance, antimicrobial surfaces, and self-healing coatings. |

| Biomedical Devices | Biodegradable and Biocompatible Polymers | Drug delivery systems, tissue engineering scaffolds, and medical implants. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are becoming increasingly important in chemical manufacturing. ajgreenchem.comchemrxiv.orgchemrxiv.orgnih.gov The integration of (S)-3-Isopropylmorpholine HCl, potentially as a chiral auxiliary or catalyst, into continuous flow processes offers several advantages over traditional batch synthesis. researchgate.netnih.gov

Future research in this area could involve:

Telescoped Reactions in Flow: Designing multi-step syntheses where intermediates are not isolated, reducing waste and processing time. researchgate.net

Immobilized Catalysts: Developing solid-supported catalysts or auxiliaries derived from (S)-3-Isopropylmorpholine HCl for use in packed-bed flow reactors, which simplifies catalyst separation and reuse.

Green Solvents: Investigating the use of morpholine-derived solvents, which can be more environmentally friendly than traditional organic solvents, in combination with flow chemistry. ajgreenchem.com

| Sustainable Approach | Implementation with (S)-3-Isopropylmorpholine HCl | Key Advantages |

| Continuous Flow Synthesis | Use as a chiral auxiliary or in a chiral ligand for a flow-based asymmetric synthesis. | Enhanced reaction control, improved safety, and potential for real-time recycling of the chiral component. researchgate.net |

| Green Solvents | Exploration of morpholine-based solvents for reactions involving (S)-3-Isopropylmorpholine HCl. | Reduced environmental impact due to the biodegradability and lower toxicity of some morpholine derivatives. hnsincere.com |

| Atom Economy | Development of catalytic processes that minimize the formation of byproducts. | More efficient use of resources and reduction of chemical waste. |

Application in Biocatalysis and Enzyme-Mediated Transformations

The intersection of biocatalysis and traditional organic synthesis is a rapidly growing field. Morpholine derivatives have been shown to have a broad spectrum of biological activities and can act as enzyme inhibitors. researchgate.nettandfonline.com This opens up possibilities for the use of (S)-3-Isopropylmorpholine HCl in biocatalytic applications.

Potential research avenues include:

Enzyme Inhibition Studies: Investigating the potential of (S)-3-Isopropylmorpholine HCl and its derivatives as inhibitors for specific enzymes, which could be relevant for drug discovery. tandfonline.com

Enzyme-Mediated Synthesis: Utilizing enzymes to perform stereoselective transformations on (S)-3-Isopropylmorpholine HCl or its derivatives to create novel, highly functionalized chiral molecules.

Biocatalyst Development: Incorporating the (S)-3-Isopropylmorpholine moiety into the design of artificial metalloenzymes or organocatalysts that can operate under biological conditions.

| Biocatalytic Application | Research Focus | Potential Impact |

| Enzyme Inhibition | Screening against various enzyme classes (e.g., kinases, proteases). | Identification of new therapeutic leads for a range of diseases. tandfonline.com |

| Chemoenzymatic Synthesis | Using enzymes for selective acylation, hydrolysis, or oxidation of (S)-3-Isopropylmorpholine derivatives. | Access to complex chiral molecules that are difficult to synthesize by traditional chemical methods. |

| Directed Evolution | Evolving enzymes to accept (S)-3-Isopropylmorpholine-based substrates for novel transformations. | Expansion of the synthetic capabilities of biocatalysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Isopropylmorpholine HCl with high enantiomeric purity?

- Methodology :

- Step 1 : Start with morpholine and 2-methyl-3-phenylpropanal. React with sodium borohydride to reduce the aldehyde to an alcohol, ensuring stereochemical control .

- Step 2 : Introduce the isopropyl group via nucleophilic substitution or reductive amination. Use chiral auxiliaries or catalysts to preserve enantiomeric purity .

- Step 3 : Purify via chiral chromatography (e.g., Chiralpak® columns) or recrystallization with optically active solvents. Validate purity using polarimetry and NMR .

Q. How should researchers characterize the purity and structural integrity of (S)-3-Isopropylmorpholine HCl?

- Analytical Workflow :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) to quantify impurities. Compare retention times against certified reference standards .

- NMR : Assign peaks for stereoisomers (e.g., δ 3.5–4.0 ppm for morpholine protons) and confirm absence of residual solvents .

- Mass Spectrometry : Confirm molecular weight (283.84 g/mol for C₁₆H₂₆ClNO) via ESI-MS in positive ion mode .

Q. What safety protocols are critical when handling (S)-3-Isopropylmorpholine HCl in the lab?

- Safety Measures :

- Gloves : Use nitrile or neoprene gloves with tested breakthrough times (>8 hours for HCl salts). Avoid latex due to permeability risks .

- Eye Protection : Tightly sealed goggles and face shields during synthesis to prevent aerosol exposure .

- Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of (S)-3-Isopropylmorpholine HCl?

- DFT-Based Approach :

- Parameterization : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate dipole moments .

- Thermochemistry : Compute Gibbs free energy of formation (ΔGf) to assess stability. Compare results with experimental thermogravimetric analysis (TGA) data .

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in polar solvents (e.g., water, DMSO) .

Q. How to resolve contradictions in pharmacological activity data for (S)-3-Isopropylmorpholine HCl derivatives?

- Data Reconciliation Strategy :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) using random-effects models to account for variability .

- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .

- Structural-Activity Modeling : Build QSAR models to identify steric/electronic factors influencing activity discrepancies .

Q. What experimental designs are optimal for studying the long-term stability of (S)-3-Isopropylmorpholine HCl in formulation buffers?

- Stability Study Framework :

- Accelerated Aging : Store samples at 40°C/75% RH for 6 months. Analyze degradation products monthly via LC-MS .

- pH-Dependent Hydrolysis : Test degradation kinetics in buffers (pH 2–9) to identify labile functional groups (e.g., morpholine ring) .

- Light Exposure : Use ICH Q1B guidelines to assess photostability under UV-vis irradiation .

Contradiction Analysis in Research

Q. How to address conflicting results in enantiomer-specific bioactivity studies?

- Root-Cause Investigation :

- Chiral Purity Audit : Re-analyze "inactive" batches using chiral HPLC to detect racemization during synthesis/storage .

- Receptor Binding Assays : Compare (S)- and (R)-enantiomers in cell-free systems (e.g., SPR) to rule out metabolic interference .

- Cross-Lab Reproduibility : Collaborate with independent labs to validate assays under harmonized protocols .

Methodological Tables

Table 1 : Key Analytical Parameters for (S)-3-Isopropylmorpholine HCl

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Purity (>97%) | HPLC-UV | C18 column, 0.1% TFA in H₂O/MeOH | |

| Enantiomeric Excess | Chiral HPLC | Chiralpak® AD-H, hexane/i-PrOH | |

| Thermal Stability | TGA | 10°C/min under N₂ |

Table 2 : Computational vs. Experimental Solubility (mg/mL)

| Solvent | DFT Prediction | Experimental | Deviation (%) |

|---|---|---|---|

| Water | 12.3 | 10.8 | 12.1 |

| DMSO | 45.6 | 48.2 | 5.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.